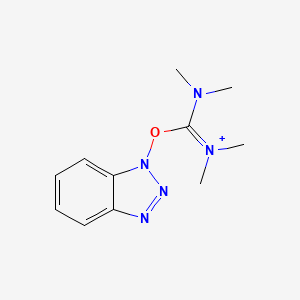

O-benzotriazol-1-yl-tetramethyluronium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) is a widely used coupling reagent in peptide synthesis and organic chemistry. Its CAS number is 94790-37-1, with the molecular formula C₁₁H₁₆N₅O·F₆P and molecular weight 379.24 g/mol . HBTU activates carboxylic acids for amide bond formation by converting them into reactive benzotriazole intermediates, which then react with amines. This process minimizes racemization, a critical advantage in stereosensitive syntheses .

Q & A

Basic Research Questions

Q. What is the primary role of O-benzotriazol-1-yl-tetramethyluronium in organic synthesis, and how is it methodologically applied?

this compound (often abbreviated as HBTU) is a carbodiimide-derived coupling agent widely used in peptide synthesis to activate carboxylic acids for amide bond formation. Methodologically, it facilitates the reaction by forming an active ester intermediate with the carboxyl group, which subsequently reacts with amines. A typical protocol involves dissolving the carboxylic acid and HBTU in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C, followed by the addition of a base (e.g., DIPEA) and the amine nucleophile. Molar ratios of 1:1–1.5:1 (carboxylic acid:HBTU) are common to ensure efficient coupling .

Q. What are the standard reaction conditions and solvents for HBTU-mediated couplings?

Optimal conditions include:

- Solvents : DMF, dichloromethane, or acetonitrile, chosen for their ability to dissolve polar intermediates.

- Temperature : Room temperature (20–25°C) or mildly elevated temperatures (up to 40°C) for sluggish reactions.

- Additives : 1-Hydroxybenzotriazole (HOBt) is often co-administered to suppress racemization and improve yields .

- Stoichiometry : 1.1–1.5 equivalents of HBTU relative to the carboxylic acid.

Q. How is the success of HBTU-mediated reactions typically verified experimentally?

Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC. Post-synthesis, products are characterized via:

- 1H NMR : To confirm structural integrity and purity (e.g., disappearance of starting material peaks).

- ESI-MS : To validate molecular weight and intermediate formation.

- HPLC-Purity Analysis : For quantifying yields and assessing side products .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using HBTU in sterically hindered or poorly reactive substrates?

- Parameter Variation : Systematically adjust stoichiometry (up to 2.0 equivalents of HBTU), solvent polarity (e.g., switch to DMSO for highly hydrophobic substrates), or temperature (e.g., 40°C for slow kinetics).

- Additives : Incorporate HOBt (1.0–1.3 equivalents) to stabilize the active ester and reduce side reactions.

- Pre-activation : Pre-form the active ester by reacting the carboxylic acid with HBTU and HOBt for 10–30 minutes before adding the amine .

Q. What strategies are effective in resolving contradictory data in HBTU-mediated reaction yields across different studies?

Contradictions often arise from variations in substrate reactivity, solvent purity, or moisture content. To address this:

- Control Experiments : Replicate reactions under strictly anhydrous conditions.

- Statistical Analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent, temperature).

- Side-Reaction Profiling : Characterize byproducts (e.g., N-acylurea formation) via LC-MS to identify degradation pathways .

Q. How does HBTU compare to other coupling agents (e.g., HATU, EDCI) in terms of mechanistic efficiency and side-product formation?

- Mechanistic Efficiency : HBTU’s tetramethyluronium structure provides faster activation than EDCI but may require HOBt for optimal results. HATU, with its hexafluorophosphate counterion, often offers higher coupling efficiency but at greater cost.

- Side Products : HBTU can generate benzotriazole byproducts, which are generally inert, whereas EDCI may produce insoluble urea derivatives requiring filtration. A comparative table is provided below:

| Coupling Agent | Activation Speed | Racemization Risk | Common Side Products |

|---|---|---|---|

| HBTU | Moderate | Low (with HOBt) | Benzotriazole derivatives |

| HATU | High | Very Low | None significant |

| EDCI | Slow | Moderate | N,N’-Dicyclohexylurea |

Q. What advanced analytical techniques are recommended for characterizing HBTU-derived intermediates in complex reaction mixtures?

- HRMS (High-Resolution Mass Spectrometry) : To resolve isotopic patterns and confirm intermediate structures.

- 2D NMR (e.g., HSQC, COSY) : For elucidating stereochemistry in challenging substrates.

- In Situ IR Spectroscopy : To track the disappearance of carboxylic acid peaks (∼1700 cm⁻¹) and formation of amide bonds (∼1650 cm⁻¹) .

Q. Methodological Best Practices

- Moisture Sensitivity : HBTU is hygroscopic; reactions must be conducted under inert atmospheres (argon/nitrogen) with anhydrous solvents.

- Scale-Up Considerations : For large-scale syntheses, replace HOBt with HOAt (1-hydroxy-7-azabenzotriazole) to reduce toxicity .

- Ethical Data Reporting : Disclose all reaction parameters (e.g., solvent grade, humidity) to enable reproducibility .

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in polar aprotic solvents like DMF, acetonitrile, and THF .

- Melting Point : 200–202°C .

- Safety : Classified as harmful (R20/21/22) and irritating (R36/37/38), requiring handling in ventilated environments with protective gear .

Comparison with Similar Coupling Reagents

HBTU belongs to the uronium/aminium family of coupling agents. Below is a detailed comparison with structurally or functionally related reagents:

HBTU vs. TBTU

TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) shares a similar structure but substitutes hexafluorophosphate (PF₆⁻) with tetrafluoroborate (BF₄⁻).

Key Insight: TBTU is often preferred for cost-sensitive applications, while HBTU’s superior solubility facilitates reactions in non-polar solvents .

HBTU vs. EDCI

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide-based coupling agent requiring additives like HOBt.

Key Insight : HBTU simplifies workflows by eliminating the need for additional additives, reducing racemization risks .

HBTU vs. DCC

DCC (N,N'-Dicyclohexylcarbodiimide) is a classic carbodiimide with significant limitations.

| Parameter | HBTU | DCC | References |

|---|---|---|---|

| Byproduct | Soluble tetramethylurea | Insoluble dicyclohexylurea | |

| Purification | Straightforward | Challenging due to precipitation | |

| Toxicity | Moderate | High (severe skin irritant) |

Key Insight : HBTU’s soluble byproducts streamline purification, making it preferable for large-scale syntheses .

Hydrogel Development

HBTU was critical in synthesizing drug-peptide supramolecular hydrogels, where it ensured high coupling efficiency without compromising peptide integrity .

Properties

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16/h5-8H,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZISMQKJZCZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915302 |

Source

|

| Record name | (1H-Benzotriazol-1-yl)[bis(dimethylamino)methylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94790-37-1 |

Source

|

| Record name | (1H-Benzotriazol-1-yl)[bis(dimethylamino)methylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.